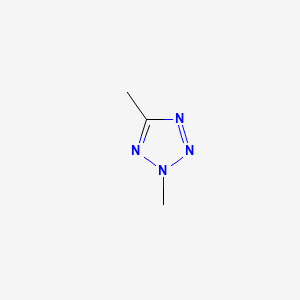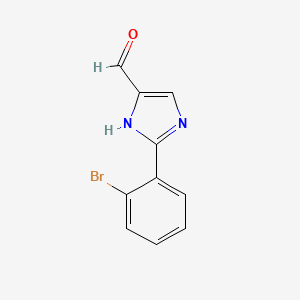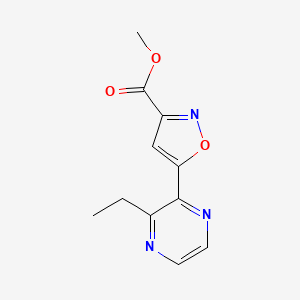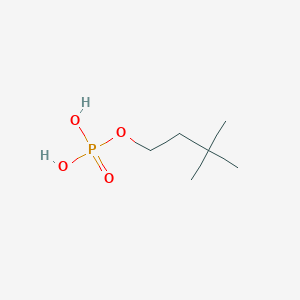
3,3-Dimethylbutyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutyl Dihydrogen Phosphate is an organic phosphate compound characterized by the presence of a 3,3-dimethylbutyl group attached to a dihydrogen phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl Dihydrogen Phosphate typically involves the reaction of 3,3-dimethylbutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3-Dimethylbutanol+Phosphoric Acid→3,3-Dimethylbutyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction may produce phosphites.
Scientific Research Applications
3,3-Dimethylbutyl Dihydrogen Phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a phosphate donor in enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutyl Dihydrogen Phosphate involves its interaction with molecular targets and pathways. The compound can act as a phosphate donor, participating in phosphorylation reactions that are crucial for various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbutyl Phosphate
- 3,3-Dimethylbutyl Phosphite
- 3,3-Dimethylbutyl Pyrophosphate
Uniqueness
3,3-Dimethylbutyl Dihydrogen Phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C6H15O4P |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3,3-dimethylbutyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
InChI Key |
OGEDDHTVRJGQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


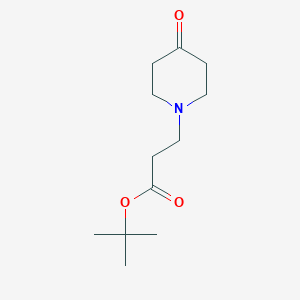
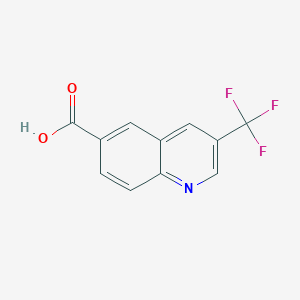
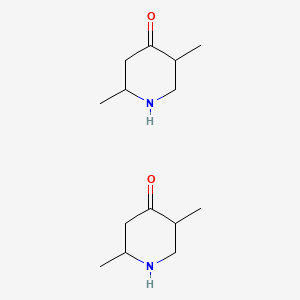
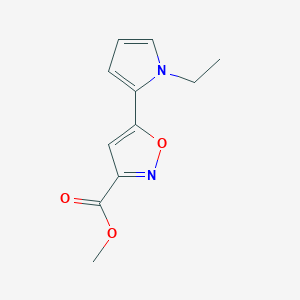

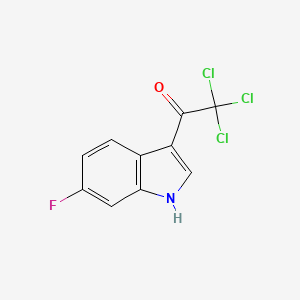
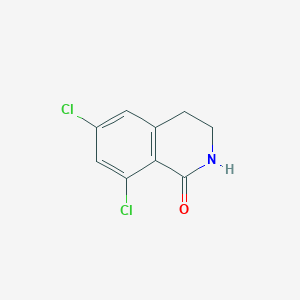

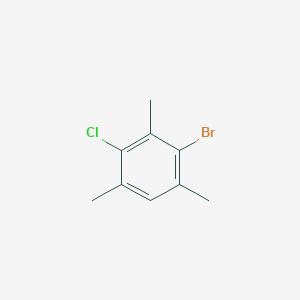
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
